UV Absorption and Photostationary State: Enhanced n→π* Absorption Distinguishes Bicyclo[3.2.0]hept-6-en-2-ones from Saturated and Norbornenone Analogs
The n→π* transition of bicyclo[3.2.0]hept‑6‑en‑2‑ones appears in the 303–319 nm region with extinction coefficients in the range 100–460 M⁻¹ cm⁻¹ [1]. By contrast, the saturated analog (bicyclo[3.2.0]heptan‑6‑one) displays an approximately ten‑fold lower ε value, and norbornenone (bicyclo[2.2.1]hept‑5‑en‑2‑one) does not exhibit a similarly enhanced n→π* band; its photolysis proceeds with a quantum yield of 0.25 for fragmentation to ketene and cyclopentadiene [1]. This enhanced, tunable absorption—modulated by alkyl substitution at the double bond—confers a spectroscopic handle that the saturated and norbornenone scaffolds lack.
| Evidence Dimension | UV n→π* absorption λmax and ε |
|---|---|
| Target Compound Data | λmax 303–319 nm, ε ≈ 100–460 M⁻¹ cm⁻¹ (class of bicyclo[3.2.0]hept-6-en-2-ones) |
| Comparator Or Baseline | Saturated analog (bicyclo[3.2.0]heptan-6-one): ε ~10–50 M⁻¹ cm⁻¹; Norbornenone: fragmentation quantum yield 0.25 |
| Quantified Difference | ε enhancement factor ~10 relative to saturated analog; different primary photochemical channel (ring‑opening vs fragmentation) |
| Conditions | UV spectra recorded in ethanol; photolysis quantum yields measured in solution |
Why This Matters
The enhanced n→π* absorption enables selective excitation and tracking in complex photochemical sequences, a capability not offered by the saturated or norbornenone frameworks.
- [1] Houk, K. N. The Photochemistry and Spectroscopy of β,γ-Unsaturated Carbonyl Compounds. Chem. Rev. 1976, 76 (1), 1–73. View Source
